Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core with a methyl ester group at the 3-position and an isopropyl group at the 2-position. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by esterification. The reaction conditions often include the use of acid catalysts and solvents such as ethanol or methanol. The reaction mixture is heated to promote cyclization and formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which are critical for the efficient synthesis of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(propan-2-yl)-imidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 2-(propan-2-yl)-imidazo[1,2-a]pyridine-3-carboxylate
- Methyl 2-(methyl)-imidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 2-position and the methyl ester group at the 3-position enhances its stability and reactivity compared to other similar compounds .
Biological Activity
Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
This compound features a complex structure characterized by a fused imidazole and pyridine ring. The molecular formula is C12H16N2O2, with a molecular weight of approximately 208.26 g/mol. Its unique propan-2-yl substituent may enhance its stability and interaction profile compared to other similar compounds.
Biological Activities
Research has identified several significant biological activities associated with this compound:
- Anti-inflammatory Activity : Studies suggest that this compound may inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress. This property makes it a candidate for treating inflammatory diseases .
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains and fungi. Its mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
- Anticancer Potential : Preliminary studies indicate that the compound exhibits cytotoxic effects on cancer cell lines. In vitro assays have shown promising results against several types of cancer cells, including breast (MCF-7) and lung (A549) cancer cells .
The biological activity of this compound is believed to be mediated through interactions with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory responses and tumor progression.
- Receptor Modulation : It is hypothesized that the compound interacts with various receptors that play roles in pain perception and immune response modulation.
Comparative Analysis
To better understand the unique properties of this compound relative to structurally similar compounds, the following table summarizes key features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2-(methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate | C13H18N2O2 | Contains an additional methyl group enhancing stability |
Propan-2-yl 6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid | C12H12F3N3O2 | Incorporates trifluoromethyl group affecting reactivity |
Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate | C12H14F2N2O2 | Features difluoromethyl substituent influencing pharmacokinetics |
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anti-inflammatory Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines in vitro .
- Antimicrobial Efficacy : In another investigation focusing on its antimicrobial properties, the compound showed notable activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Cytotoxicity Against Cancer Cells : A recent assay evaluated the cytotoxic effects on MCF-7 and A549 cell lines with IC50 values indicating significant potential for further development as an anticancer agent .
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)10-11(12(15)16-3)14-7-5-4-6-9(14)13-10/h8H,4-7H2,1-3H3 |
InChI Key |
ZZHHEVWXUIYMBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2CCCCC2=N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.